4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline
Description
Properties
IUPAC Name |
4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-12(16-8-14-9)6-7-15-11-4-2-10(13)3-5-11/h2-5,8H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFJMOXJAGKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline lies in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its derivatives have shown promise in:
- Anti-cancer Activity : Compounds with similar thiazole structures have been reported to inhibit receptor tyrosine kinases, which play a significant role in cancer cell proliferation and survival . Research indicates that modifications to the thiazole moiety can enhance anti-tumor efficacy.
- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .
Material Science
In material science, this compound can serve as a building block for synthesizing polymers or other complex molecules. Its ability to form stable bonds makes it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
Data Tables
Case Study 1: Anti-Cancer Research
A study evaluated the efficacy of thiazole derivatives in inhibiting cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against various tumor cells. The mechanism was linked to the inhibition of pathways involving receptor tyrosine kinases .
Case Study 2: Antimicrobial Activity
Research conducted on thiazole-based compounds revealed that they possess substantial antibacterial properties. In vitro tests showed that derivatives of this compound effectively inhibited the growth of several bacterial strains, suggesting potential for development into new antibiotics .
Mechanism of Action
The mechanism of action of 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—thiazole, ethoxy linker, and aniline—are shared with several derivatives. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Thiazole vs. Thiophene-containing analogs (e.g., 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline) introduce sulfur and oxygen heteroatoms, improving solubility and redox activity .
Ethoxy Linker Modifications :
- Shortening or elongating the ethoxy linker (e.g., propyl chain in 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine) impacts conformational flexibility and bioavailability .
Aniline Substitution :
- Substituting the aniline with pyridin-3-amine (e.g., 4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]pyridin-3-amine) shifts the amine’s position, altering basicity and hydrogen-bonding capacity .
Pharmacological Activity :
- Histamine H3 Receptor Targeting : Analogs like 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine demonstrate potent H3 receptor antagonism, suggesting that the thiazole-ethoxy-aniline scaffold may modulate CNS disorders .
- Kinase Inhibition Potential: Thiazole derivatives are known to inhibit kinases (e.g., EGFR, VEGFR) due to their ability to chelate ATP-binding sites. The methyl group on the thiazole in this compound may enhance hydrophobic interactions in such targets .
Biological Activity
4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring contributes to the compound's ability to interact with various biological targets, making it a subject of interest in drug design.
Thiazole derivatives, including this compound, have been shown to exhibit several mechanisms of action:
- DNA Interaction : These compounds can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- Antioxidant Activity : Thiazole compounds often display antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial and Anticancer Properties : Research indicates that this compound may possess antimicrobial and anticancer activities, making it suitable for further investigation as a therapeutic agent .
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects cells from oxidative damage. |
| Antimicrobial | Exhibits inhibitory effects against various pathogens. |
| Anticancer | Shows potential antiproliferative effects on cancer cell lines. |
| Analgesic | Demonstrates pain-relieving properties. |
| Anti-inflammatory | Reduces inflammation in various biological models. |
Case Studies and Research Findings
Several studies have assessed the biological activity of thiazole derivatives, providing insights into their potential applications.
- Anticancer Activity : A study focused on thiazole derivatives demonstrated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) indicated that modifications in the thiazole structure significantly influenced potency .
- Antimicrobial Effects : Research on thiazole analogs revealed their effectiveness against various bacterial strains. For instance, modifications that enhance lipophilicity were found to improve antimicrobial activity .
- Neuroprotective Properties : Some thiazole derivatives have shown promise in neuroprotection by reducing oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline?
- Methodological Answer : The synthesis typically involves coupling reactions between 4-methylthiazole derivatives and ethoxy-aniline precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-methyl-5-thiazoleethanol with a halogenated aniline derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Protection/deprotection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to protect the aniline amine during synthesis, followed by acidic deprotection .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .
Q. How is this compound characterized for purity and structure?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.5 ppm, ethoxy group at δ 3.5–4.5 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]⁺ at m/z 261.1) .
Q. What preliminary biological assays are used to evaluate this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility/logP : Shake-flask method or HPLC to determine physicochemical properties critical for drug-likeness .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in Suzuki-Miyaura reactions .
- Reaction kinetics : Use DOE (Design of Experiments) to optimize temperature (80–120°C), solvent (DMF vs. THF), and molar ratios .
- Scale-up challenges : Address solvent volume reduction and exothermicity control using flow chemistry .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay validation : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Species-specific effects : Compare activity across models (e.g., human vs. murine cell lines) to identify confounding factors .
- Meta-analysis : Statistically aggregate data from multiple studies (e.g., p-value adjustments for batch effects) .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify the thiazole (e.g., 4-methyl to 4-ethyl) or ethoxy linker length, then test activity .
- Computational modeling : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with bioactivity .
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with kinase domains) to identify critical binding motifs .
Q. What methodologies study the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize protocols : Adhere to NIH/WHO guidelines for assay conditions (e.g., cell density, serum concentration) .
- Control compounds : Include reference inhibitors (e.g., gefitinib for EGFR) to normalize inter-lab variability .
- Data transparency : Publish raw datasets (e.g., dose-response curves) for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
